molecular formula C19H21N7O2 B2652494 4-(4-Benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine CAS No. 1002044-09-8

4-(4-Benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine

Cat. No. B2652494
CAS RN: 1002044-09-8
M. Wt: 379.424
InChI Key: MKANCPMWUSZEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that exhibits a unique pharmacological profile, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Optimization for H4 Receptor Ligands

A series of 2-aminopyrimidines, including structures related to 4-(4-Benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine, were synthesized targeting the histamine H4 receptor (H4R). These compounds, developed through structure-activity relationship (SAR) studies, aimed to enhance potency and explore anti-inflammatory and antinociceptive activities. Compound optimization highlighted the significance of substituents at the pyrimidine 6 position, leading to analogs with promising in vitro activity and potential for pain management applications (Altenbach et al., 2008).

Antioxidant and Glucosidase Inhibitory Activities

In a study focused on the synthesis of benzimidazole derivatives containing a piperazine skeleton, novel compounds demonstrated significant in vitro antioxidant activities and glucosidase inhibition. These synthesized compounds, including variations of the core chemical structure, showed high scavenging activity in antioxidant assays. Their glucosidase inhibitory potential was also evaluated, with several compounds outperforming the standard drug acarbose. This research opens pathways for developing new therapeutic agents targeting oxidative stress and diabetes (Özil et al., 2018).

Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors

A novel class of 2,4-disubstituted pyrimidine derivatives was designed and synthesized for dual inhibition of cholinesterase and amyloid-β (Aβ)-aggregation, relevant to Alzheimer's disease. Through in vitro screening, compounds demonstrated potent inhibition against AChE and BuChE, with one compound showing significant inhibition of AChE-induced Aβ aggregation. These findings contribute to Alzheimer's disease research, emphasizing the potential of pyrimidine derivatives as multifunctional therapeutic agents (Mohamed et al., 2011).

Antitumor Activities of Pyrimidine Derivatives

A series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives were synthesized and evaluated for antitumor activities against human cancer cell lines. The study identified compounds with significant activity, highlighting the potential of pyrimidine derivatives in cancer therapy. The most potent compound demonstrated superior efficacy compared to gefitinib, a known cancer treatment, against specific lung cancer cell lines (Guo et al., 2012).

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-15-11-18(22-19(21-15)25-14-17(12-20-25)26(27)28)24-9-7-23(8-10-24)13-16-5-3-2-4-6-16/h2-6,11-12,14H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKANCPMWUSZEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.